Evidence 1: Controlled H₂S Release Rate of FW1256 Enables Sustained Biological Effects
FW1256 exhibits a significantly slower and more sustained H₂S release profile compared to the structurally related analogue FW1251. In a cell-free system using an H₂S-specific fluorescent probe, FW1256 released only ~15% of its total H₂S payload over 3 days, whereas FW1251 released >50% of its payload over the same period [1]. This slower release rate is directly correlated with sustained anti-inflammatory activity in cellular models.
| Evidence Dimension | H₂S Release Rate (% of payload released over 3 days) |
|---|---|
| Target Compound Data | Approximately 15% payload release |
| Comparator Or Baseline | FW1251: >50% payload release |
| Quantified Difference | FW1256 releases H₂S approximately 3.3-fold slower than FW1251. |
| Conditions | In vitro, cell-free assay using an H₂S-specific fluorescent-detection probe. |
Why This Matters
Procurement of FW1256 over its faster-releasing analogue FW1251 ensures a more sustained and physiologically relevant H₂S delivery profile, avoiding the transient, high-concentration spikes that can lead to off-target effects or toxicity.
- [1] Identification of novel hydrogen sulfide (H2S) donors with controlled release rates that elicit anti-inflammatory effects in RAW264.7 cells. Cytokine, Volume 70, Issue 1, November 2014, Page 48. View Source
